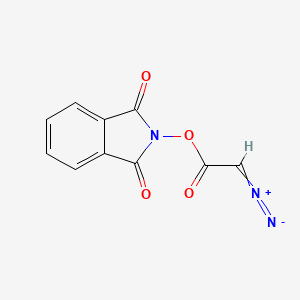

NHPI-DA; 1,3-dioxoisoindolin-2-yl 2-diazoacetate

Description

N-Hydroxyphthalimidyl diazoacetate (NHPI-DA) is a redox-active carbene precursor characterized by its modular methylene linchpin structure. It features a 1,3-dioxoisoindolin-2-yl (NHPI) group esterified to a diazoacetate moiety. This compound is widely utilized in C–H alkylation and insertion reactions due to its unique ability to generate highly reactive carbene intermediates under catalytic conditions . Its synthesis typically involves palladium-catalyzed arylation protocols starting from simpler diazoacetate precursors, such as 1,3-dioxoisoindolin-2-yl 2-diazoacetate (3b), followed by functionalization with aryl iodides .

NHPI-DA’s reactivity is attributed to the electron-withdrawing NHPI group, which stabilizes the transition state during carbene transfer while enabling selective C–H functionalization in substrates like NH-indoles. Notably, it achieves high yields (e.g., 52–82% in indole alkylation) under ruthenium catalysis, outperforming many traditional diazoacetates in challenging transformations .

Structure

3D Structure

Propriétés

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-diazoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O4/c11-12-5-8(14)17-13-9(15)6-3-1-2-4-7(6)10(13)16/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXJDVFBNTXEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1,3-dioxoisoindolin-2-yl 2-diazoacetate typically involves the reaction of phthalimide with diazoacetic acid. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the diazo compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

1,3-dioxoisoindolin-2-yl 2-diazoacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the diazo group into other functional groups.

Substitution: The diazo group can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions can include substituted phthalimides and other functionalized derivatives .

Applications De Recherche Scientifique

NHPI-DA has biological activity, specifically its pro-oxidant properties, which has implications for therapeutic uses such as cancer therapy.

Pro-Oxidant Activity

NHPI derivatives, including NHPI-DA, can act as pro-oxidants by increasing the levels of reactive oxygen species (ROS), leading to oxidative stress and potential apoptotic cell death. Studies on osteosarcoma MG-63 cells have shown that NHPI derivatives reduce cell viability by activating intracellular pathways that elevate ROS levels and deplete glutathione (GSH).

Effects on Osteosarcoma Cells

Research indicates that NHPI derivatives induce the activation of caspases (Caspase-3 and -7), which are essential for apoptosis, in osteosarcoma cells. These cytotoxic effects are concentration-dependent, with effective biological activity observed at higher concentrations.

Potential in Cancer Therapy

The ability of NHPI-DA to selectively induce oxidative stress in cancer cells suggests its potential as a therapeutic agent in cancer therapy.

Applications in Chemistry

NHPI-DA is used in organic synthesis for carbon-carbon and carbon-heteroatom bond formation. It is also used to produce specialty chemicals and materials.

Cyclopropanation Reaction

NHPI-DA is used in the cyclopropanation reaction of N-hydroxyphthalimide diazoacetate . Kinetic studies suggest that the selectivity of redox-active NHPI diazoacetate results from a slower dimerization process .

| Compound | Mechanism of Action | Effect on Cell Viability | ROS Generation |

|---|---|---|---|

| NHPI | Pro-oxidant; ROS activation | Moderate reduction | High |

| NHPI-DA | Redox-active; promotes C–H alkylation | Significant reduction | Very High |

| Other NHPIDs | Varies; some exhibit pro-oxidant activity | Variable | Moderate to High |

Case Studies

C–H Functionalization

NHPI-DA is used in C–H functionalization, specifically in transforming indoles into C3-alkyl derivatives, which have uses in medicinal chemistry, natural products research, material science, and chemical biology .

Mécanisme D'action

The mechanism of action of 1,3-dioxoisoindolin-2-yl 2-diazoacetate involves the generation of reactive intermediates such as carbenes and nitrenes. These intermediates can insert into various chemical bonds, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .

Comparaison Avec Des Composés Similaires

Key Observations :

- NHPI-DA vs. Parent Diazoacetate (3b) : The addition of the NHPI group enhances redox activity and stabilizes carbene intermediates, enabling reactions with NH-indoles that are unattainable with 3b .

- NHPI-DA vs. Aryl-Substituted Analogs (3a1) : While 3a1 contains a phenyl group (providing resonance stabilization), NHPI-DA’s NHPI group offers superior electronic tuning, leading to broader substrate scope and higher selectivity in C–H insertion .

- NHPI-DA vs. α-Aryldiazoacetates : α-Aryldiazoacetates require stronger electron-withdrawing groups for carbene stabilization, limiting their utility in less-activated substrates. NHPI-DA achieves comparable reactivity without extensive stabilization, making it more versatile .

Reactivity and Catalytic Performance

Table 2: Reaction Performance in C–H Alkylation

Key Findings :

- Catalyst Compatibility : NHPI-DA operates efficiently with ruthenium catalysts, whereas α-aryldiazoacetates often require rhodium for moderate yields .

- Substrate Scope: NHPI-DA exhibits exceptional selectivity for C2-alkylation in NH-indoles, a rarity for non-stabilized diazoacetates. In contrast, 3a1 shows lower selectivity in bulkier substrates .

- Mechanistic Edge : The NHPI group facilitates a redox-active pathway, reducing reliance on carbene stabilization and enabling room-temperature reactions, unlike thermally sensitive analogs .

Stability and Handling

NHPI-DA demonstrates improved stability compared to alkyl diazoacetates due to the electron-withdrawing NHPI group, which mitigates premature decomposition. However, it remains light-sensitive, requiring storage in amber vials—a common trait shared with 3a1 and 3b .

Activité Biologique

N-Hydroxyphthalimidyl diazoacetate (NHPI-DA) is a compound that has garnered attention for its unique properties and potential applications in biological systems. This article explores the biological activity of NHPI-DA, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic use.

Chemical Structure and Properties

NHPI-DA is characterized by its 1,3-dioxoisoindolin-2-yl structure, which contributes to its reactivity and biological activity. The compound acts as a redox-active carbene precursor, facilitating various chemical transformations, particularly in the synthesis of functionalized indoles through C–H alkylation reactions.

Pro-Oxidant Activity

Research indicates that NHPI derivatives, including NHPI-DA, exhibit pro-oxidant properties by promoting the formation of reactive oxygen species (ROS). This mechanism is significant in understanding how these compounds can induce oxidative stress within cells:

- Activation of ROS : NHPI-DA can activate intracellular pathways that lead to an increase in ROS levels. This elevation in ROS can deplete glutathione (GSH), a critical antioxidant within cells, resulting in oxidative stress and potential apoptotic cell death .

- Cell Viability Reduction : In studies involving osteosarcoma MG-63 cells, NHPI derivatives demonstrated a marked reduction in cell viability. This effect was attributed to the pro-oxidant activity leading to increased oxidative stress .

Study on Osteosarcoma Cells

A pivotal study examined the effects of NHPI derivatives on osteosarcoma cells. The findings revealed:

- Caspase Activation : Treatment with NHPI derivatives resulted in significant activation of caspases (Caspase-3 and -7), which are crucial for apoptosis. This activation was linked to the oxidative stress induced by the compounds .

- Concentration Dependency : The cytotoxic effects were observed at high concentrations (EC50 = 7 mM), indicating a threshold for effective biological activity .

Comparative Biological Activity

To better understand the biological implications of NHPI-DA, a comparison with other similar compounds is useful. The following table summarizes key findings regarding their biological activities:

| Compound | Mechanism of Action | Effect on Cell Viability | ROS Generation |

|---|---|---|---|

| NHPI | Pro-oxidant; ROS activation | Moderate reduction | High |

| NHPI-DA | Redox-active; promotes C–H alkylation | Significant reduction | Very High |

| Other NHPIDs | Varies; some exhibit pro-oxidant activity | Variable | Moderate to High |

Implications for Therapeutic Use

The pro-oxidant properties of NHPI-DA suggest potential applications in cancer therapy. By selectively inducing oxidative stress in cancer cells, NHPI derivatives could serve as novel therapeutic agents. However, further research is necessary to elucidate the precise mechanisms and optimize their efficacy while minimizing toxicity.

Q & A

Basic Research Questions

Synthesis and Stability of NHPI-DA Q: What are the key considerations for synthesizing and storing NHPI-DA to ensure stability in laboratory settings? NHPI-DA is synthesized as a crystalline solid via condensation of N-hydroxyphthalimide with diazoacetate precursors under anhydrous conditions. Gram-scale synthesis is feasible using standard Schlenk-line techniques to exclude moisture and oxygen. The compound remains bench-stable for several months when stored in a desiccator at −20°C, as its diazo group is less prone to dimerization compared to simpler diazoacetates (e.g., ethyl diazoacetate) due to steric and electronic stabilization from the phthalimidyl group .

Handling and Safety Protocols Q: What safety measures are critical when handling NHPI-DA in experiments? Due to the potential explosivity of diazo compounds, NHPI-DA should be handled in small quantities (<100 mg) under inert atmospheres (N₂ or Ar). Reactions must be conducted in flame-resistant glassware, and quenching protocols (e.g., slow addition to aqueous acidic solutions) should be pre-established. Personal protective equipment (PPE), including face shields and blast shields, is mandatory during scale-up .

Baseline Reactivity in Cyclopropanation Q: How does NHPI-DA perform in standard cyclopropanation reactions compared to other diazo reagents? NHPI-DA exhibits slower reaction kinetics in dimerization and cyclopropanation compared to ethyl diazoacetate (Et-DA). For example, under Rh₂(OAc)₄ catalysis, NHPI-DA requires >15 minutes for full conversion, whereas Et-DA reacts within 2 minutes. This delayed reactivity allows better control in stepwise reactions but necessitates longer reaction times or elevated temperatures (40–60°C) .

Role of NHPI Esters in Carbene Transfer Q: How does the N-hydroxyphthalimidyl (NHPI) group influence the reactivity of diazoacetates? The NHPI group acts as a redox-active directing moiety, stabilizing the diazo intermediate via resonance and steric effects. It also enables dual reactivity: (i) as an acyl electrophile in nucleophilic substitutions and (ii) as a radical precursor under photoredox conditions. This duality expands its utility in C–H functionalization and asymmetric catalysis .

Common Analytical Techniques for Reaction Monitoring Q: What analytical methods are recommended to track NHPI-DA consumption in catalytic reactions? Quantitative ¹H NMR is preferred for monitoring diazo decomposition, as the singlet peak for the diazo proton (δ 5.2–5.5 ppm) disappears upon reaction completion. GC-MS or HPLC-UV (λ = 254 nm) can corroborate product formation, particularly for cyclopropanes or alkylated intermediates .

Advanced Research Questions

Addressing Contradictory Reactivity Data Q: How should researchers resolve discrepancies in reported reactivity of NHPI-DA across studies? Contradictions often arise from variations in catalyst systems (e.g., Rh vs. Cu), solvent polarity, or temperature. For instance, Rh(II) catalysts favor cyclopropanation, while Cu(I) promotes C–H insertion. Systematic screening of catalysts (e.g., Dirhodium(II) carboxylates, Fe(TPP)Cl) and solvents (e.g., DCE vs. toluene) is advised, with kinetic profiling (e.g., in situ IR) to identify rate-limiting steps .

Optimizing Enantioselective Cyclopropanation Q: What strategies enhance enantioselectivity in NHPI-DA-mediated cyclopropanation? Chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) achieve >90% ee for cyclopropanes by leveraging steric interactions between the NHPI group and the catalyst’s chiral pocket. Solvent effects (e.g., nonpolar toluene) and low temperatures (−20°C) further improve selectivity. Computational modeling (DFT) can predict transition-state geometries to guide catalyst design .

Mechanistic Insights into C–H Functionalization Q: What mechanistic pathways dominate NHPI-DA’s C–H alkylation reactions? Two pathways are proposed: (i) metal-carbene insertion into C–H bonds (e.g., Rh-carbene intermediates) and (ii) radical chain processes under light irradiation (e.g., with Ru(bpy)₃²⁺). Radical trapping experiments (e.g., TEMPO) and isotopic labeling (D/H) can distinguish these mechanisms. EPR spectroscopy is critical for detecting radical intermediates .

Applications in Late-Stage Functionalization Q: How can NHPI-DA be applied to diversify complex molecules (e.g., natural products)? NHPI-DA enables site-selective alkylation of electron-rich heterocycles (e.g., indoles at C3). For example, in the synthesis of indole alkaloids, Rh₂(esp)₂ catalyzes C3-alkylation with NHPI-DA under mild conditions (rt, 12 h). Compatibility with sensitive functional groups (e.g., alcohols, amines) is confirmed by orthogonal protection/deprotection strategies .

Comparative Analysis with Other Diazocompounds Q: How does NHPI-DA’s performance compare to structurally modified diazo reagents (e.g., Troc-DA)? NHPI-DA’s phthalimidyl group provides superior stability but lower electrophilicity compared to trifluoroacetyl (Troc) or sulfonyl derivatives. For example, Troc-DA achieves faster cyclopropanation but requires strict anhydrous conditions. Reactivity trends can be rationalized via Hammett σ values (NHPI: σ ≈ 0.5 vs. Troc: σ ≈ 3.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.